molecular formula C7H15ClN2O2 B6177759 1-hydrazinylcyclohexane-1-carboxylic acid hydrochloride CAS No. 2624129-67-3

1-hydrazinylcyclohexane-1-carboxylic acid hydrochloride

Cat. No. B6177759
CAS RN: 2624129-67-3
M. Wt: 194.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydrazinylcyclohexane-1-carboxylic acid hydrochloride (1HCH) is an organic compound with a wide range of applications in the field of chemistry. It is a white crystalline powder with a molecular weight of 221.61 g/mol. 1HCH is a highly reactive compound, and is widely used as a reagent in organic synthesis. It is also used as a catalyst in the synthesis of other compounds, and as a starting material for the production of pharmaceuticals and in the production of specialty chemicals.

Scientific Research Applications

1-hydrazinylcyclohexane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, and as a catalyst in the synthesis of other compounds. It is also used in the production of pharmaceuticals, and in the production of specialty chemicals. In addition, this compound is used in the synthesis of heterocyclic compounds, and as a starting material for the synthesis of polymers.

Mechanism of Action

1-hydrazinylcyclohexane-1-carboxylic acid hydrochloride acts as a proton donor in the synthesis of heterocyclic compounds. When a proton is donated, the electron density of the heterocyclic ring increases, resulting in the formation of a new bond. This process is known as protonation. In addition, this compound is also used as a catalyst in the synthesis of other compounds, and as a reagent in organic synthesis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of bacteria, fungi, and viruses. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, and to have an inhibitory effect on the growth of cancer cells.

Advantages and Limitations for Lab Experiments

1-hydrazinylcyclohexane-1-carboxylic acid hydrochloride has a number of advantages for use in laboratory experiments. It is a highly reactive compound, and is easy to use in organic synthesis. It is also relatively inexpensive, and is readily available. However, it is important to note that the compound is highly corrosive, and should be handled with care. In addition, the compound should be stored in a cool, dry place, and should be kept away from heat and light.

Future Directions

1-hydrazinylcyclohexane-1-carboxylic acid hydrochloride has a wide range of potential applications in the field of chemistry. Future research could focus on the development of new methods for the synthesis of this compound, as well as the development of new applications for the compound. In addition, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential for use in the production of pharmaceuticals and specialty chemicals. Finally, further research could be conducted on the environmental effects of this compound, and its potential for use in green chemistry.

Synthesis Methods

1-hydrazinylcyclohexane-1-carboxylic acid hydrochloride can be synthesized using a variety of methods, including the hydrazine reduction of cyclohexanecarboxylic acid. This method involves the reaction of cyclohexanecarboxylic acid with hydrazine, followed by the addition of hydrochloric acid. The reaction is carried out in an aqueous solution at a temperature of 80-90°C. After the reaction is complete, the solution is cooled, and the this compound is collected by filtration.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-hydrazinylcyclohexane-1-carboxylic acid hydrochloride involves the reaction of cyclohexanone with hydrazine hydrate to form 1-cyclohexylhydrazine. This intermediate is then reacted with chloroacetic acid to form 1-cyclohexylhydrazine-1-carboxylic acid. Finally, this compound is treated with hydrochloric acid to form 1-hydrazinylcyclohexane-1-carboxylic acid hydrochloride.", "Starting Materials": [ "Cyclohexanone", "Hydrazine hydrate", "Chloroacetic acid", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with hydrazine hydrate in the presence of a catalyst to form 1-cyclohexylhydrazine.", "Step 2: 1-cyclohexylhydrazine is then reacted with chloroacetic acid in the presence of a base to form 1-cyclohexylhydrazine-1-carboxylic acid.", "Step 3: 1-cyclohexylhydrazine-1-carboxylic acid is treated with hydrochloric acid to form 1-hydrazinylcyclohexane-1-carboxylic acid hydrochloride." ] }

CAS RN

2624129-67-3

Molecular Formula

C7H15ClN2O2

Molecular Weight

194.7

Purity

95

Origin of Product

United States

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